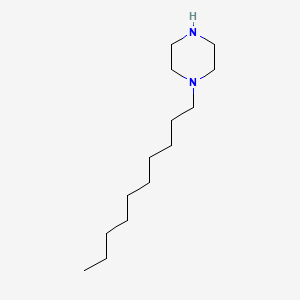

1-Decylpiperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25545. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-decylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2/c1-2-3-4-5-6-7-8-9-12-16-13-10-15-11-14-16/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWUIWUPMVSNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282353 | |

| Record name | 1-Decylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63207-03-4 | |

| Record name | 63207-03-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Decylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63207-03-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Decylpiperazine

CAS Number: 63207-03-4

This technical guide provides a comprehensive overview of 1-Decylpiperazine, a long-chain N-alkylpiperazine derivative. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical synthesis, physicochemical properties, and potential biological relevance. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies.

Physicochemical and Spectroscopic Data

This compound is a substituted piperazine with a ten-carbon alkyl chain attached to one of the nitrogen atoms.[1] This structural feature significantly influences its physical and chemical properties, lending it a more lipophilic character compared to the parent piperazine molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 63207-03-4 | [1] |

| Molecular Formula | C₁₄H₃₀N₂ | [1] |

| Molecular Weight | 226.4 g/mol | [1] |

| Boiling Point | 96 °C | ChemicalBook |

| Density (Predicted) | 0.860 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 9.26 ± 0.10 | ChemicalBook |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Details |

| ¹H NMR | Data available in spectral databases. |

| ¹³C NMR | Data available in spectral databases. |

Synthesis of this compound

The synthesis of this compound can be achieved through the mono-N-alkylation of piperazine. Several strategies can be employed to favor the formation of the mono-substituted product over the di-substituted analog. Two common and effective methods are detailed below.

Experimental Protocol 1: Alkylation of N-Acetylpiperazine Followed by Hydrolysis

This two-step method involves the protection of one of the piperazine nitrogens as an acetyl group, followed by alkylation of the remaining secondary amine and subsequent deprotection.[2]

Reaction Scheme:

Caption: Synthesis of this compound via N-acetylation.

Step 1: Synthesis of N-Acetylpiperazine A detailed procedure for the synthesis of N-acetylpiperazine can be adapted from the literature. Typically, it involves the reaction of piperazine with acetic anhydride.

Step 2: Alkylation of N-Acetylpiperazine

-

Materials: N-Acetylpiperazine, 1-Bromodecane, Potassium Carbonate (K₂CO₃), Acetone.

-

Procedure:

-

To a stirred suspension of potassium carbonate in acetone, add N-acetylpiperazine.

-

Add 1-bromodecane to the mixture.

-

Reflux the reaction mixture overnight.

-

After cooling to room temperature, the inorganic salts are removed by filtration.

-

The solvent is evaporated under reduced pressure to yield crude 1-decyl-4-acetylpiperazine.

-

Step 3: Hydrolysis of 1-Decyl-4-acetylpiperazine

-

Materials: Crude 1-decyl-4-acetylpiperazine, Hydrochloric Acid (HCl).

-

Procedure:

-

The crude 1-decyl-4-acetylpiperazine is subjected to acid hydrolysis by heating with a solution of hydrochloric acid.

-

After the reaction is complete, the mixture is cooled and made basic with a suitable base (e.g., NaOH).

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are dried over a drying agent (e.g., MgSO₄) and the solvent is evaporated to yield this compound.

-

Purification can be achieved by distillation or column chromatography.

-

Experimental Protocol 2: Direct Mono-Alkylation of Piperazine

Direct alkylation of piperazine can be achieved with a high yield of the mono-substituted product by using a large excess of piperazine.[3]

Reaction Scheme:

Caption: Direct mono-alkylation of piperazine.

-

Materials: Piperazine, 1-Bromodecane, Pyridine, Acetone.

-

Procedure:

-

A mixture of a large excess of piperazine (e.g., 4 equivalents) and 1-bromodecane (1 equivalent) in pyridine is refluxed for several hours (e.g., 12 hours).[3]

-

After cooling to room temperature, the reaction mixture is placed in a freezer overnight to precipitate excess piperazine and pyridinium salts.[3]

-

The precipitate is filtered off and washed with cold acetone.[3]

-

The filtrate is concentrated on a rotary evaporator to remove the solvents.[3]

-

The residue is purified by vacuum distillation to isolate this compound.

-

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of N-alkylpiperazine derivatives has been investigated for various pharmacological activities. The long alkyl chain in this compound suggests a potential for interaction with biological membranes and lipophilic binding pockets of protein targets.

Piperazine derivatives are known to interact with a variety of receptors in the central nervous system, including serotonergic and dopaminergic receptors.[4] The introduction of a long alkyl chain can modulate the affinity and selectivity for these targets. For instance, N-alkyl piperazine side chains have been explored in the development of CXCR4 antagonists, which have potential applications in cancer and HIV treatment.[5][6]

The potential biological activities of long-chain N-alkylpiperazines could be explored through a series of in vitro assays. A general workflow for such an investigation is outlined below.

Experimental Workflow for Biological Screening:

Caption: A general workflow for the biological evaluation of this compound.

This workflow would begin with initial screening in receptor binding and cytotoxicity assays to identify potential targets and assess general toxicity. Positive hits would then be followed up with functional assays to determine the nature of the interaction (agonist, antagonist, etc.). Finally, more in-depth mechanism of action studies would be conducted to elucidate the specific signaling pathways involved.

Signaling Pathways of Interest for Piperazine Derivatives

While no specific signaling pathways have been definitively linked to this compound, the known pharmacology of related piperazine compounds suggests several pathways that could be modulated. For example, many arylpiperazines are known to interact with G-protein coupled receptors (GPCRs) such as serotonin receptors.[4] Activation or inhibition of these receptors can trigger a cascade of intracellular signaling events.

A hypothetical signaling pathway that could be investigated for this compound, based on the known pharmacology of other piperazine derivatives that act on 5-HT₁ₐ receptors, is the MAPK/ERK pathway.[4]

Hypothetical Signaling Pathway Modulation:

Caption: Hypothetical modulation of the MAPK/ERK pathway by this compound.

In this hypothetical scenario, this compound acts as an agonist at the 5-HT₁ₐ receptor, leading to the activation of the Gᵢ/ₒ protein. This can lead to the inhibition of adenylate cyclase and a decrease in cAMP levels, as well as the activation of the Ras-Raf-MEK-ERK signaling cascade, ultimately influencing gene transcription related to cellular processes like proliferation and differentiation.[4] Experimental validation through techniques like Western blotting for phosphorylated ERK would be necessary to confirm such a mechanism.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for investigation in drug discovery and other areas of chemical research. While specific biological data is currently scarce, the known pharmacology of the broader piperazine class provides a strong rationale for its further study. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers interested in exploring the synthesis and potential biological activities of this and related long-chain N-alkylpiperazines.

References

- 1. This compound | C14H30N2 | CID 230544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Decylpiperazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Decylpiperazine is a substituted piperazine derivative characterized by a ten-carbon alkyl chain attached to one of the nitrogen atoms of the piperazine ring. This modification imparts significant lipophilicity to the molecule, influencing its physicochemical properties and potential biological activity. This document provides a comprehensive overview of the chemical structure, properties, and spectral information of this compound. Additionally, it outlines a general synthetic methodology and discusses potential avenues for research into its biological functions, serving as a technical resource for professionals in chemical research and drug development.

Chemical Structure and Identifiers

This compound consists of a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, which is N-substituted with a decyl group.

Table 1: Structural Information and Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₄H₃₀N₂[1][2][3] |

| SMILES | CCCCCCCCCCN1CCNCC1[1] |

| InChI | InChI=1S/C14H30N2/c1-2-3-4-5-6-7-8-9-12-16-13-10-15-11-14-16/h15H,2-14H2,1H3[1][3] |

| InChIKey | UUWUIWUPMVSNGJ-UHFFFAOYSA-N[1][3] |

| CAS Number | 63207-03-4[1][2][4] |

| ChEMBL ID | CHEMBL4073249[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in both chemical and biological systems.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 226.40 g/mol | PubChem[1] |

| Exact Mass | 226.240898965 Da | PubChem[1] |

| Boiling Point | 96 °C | ChemicalBook[2][4] |

| Density (Predicted) | 0.860 ± 0.06 g/cm³ | ChemicalBook[2][4] |

| pKa (Predicted) | 9.26 ± 0.10 | ChemicalBook[2][4] |

| Topological Polar Surface Area | 15.3 Ų | PubChem[1] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound. While raw spectra are not provided here, the availability of key spectral information is noted.

Table 3: Summary of Available Spectral Data for this compound

| Spectroscopy Type | Availability / Notes |

| ¹H NMR | Data is available. Spectra have been recorded on instruments such as the Varian CFT-20.[1][3] |

| ¹³C NMR | Data is available from various spectral databases.[3] |

| Mass Spectrometry | The exact mass is computationally determined, suggesting amenability to high-resolution mass spectrometry (HRMS) for identification.[1] |

Synthesis Methodology

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in the provided search results, a general and widely applicable method for the N-alkylation of piperazine can be described. This typically involves the reaction of piperazine with a suitable decyl halide.

Experimental Protocol: General N-Alkylation of Piperazine

-

Reactant Preparation: Dissolve piperazine (excess may be used to minimize dialkylation) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Base: Add an appropriate base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the reaction mixture to act as a proton scavenger.

-

Addition of Alkylating Agent: Slowly add 1-bromodecane (or another suitable decyl halide) to the stirred solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress of the reaction using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified. This can be achieved by extraction with a suitable organic solvent, followed by washing with water to remove any remaining piperazine salts. Further purification can be performed using column chromatography on silica gel.

Potential Biological Activity and Research Directions

The piperazine moiety is a well-known pharmacophore present in a wide range of biologically active compounds, exhibiting activities such as antimicrobial, antifungal, and neuroprotective effects.[5][6][7] The addition of a long alkyl chain, such as the decyl group in this compound, significantly increases the molecule's lipophilicity. This can enhance its ability to cross cell membranes and interact with hydrophobic pockets in biological targets like enzymes or receptors.

While specific biological activities for this compound are not detailed in the available literature, its structure suggests potential as a candidate for investigation in several areas:

-

Antimicrobial and Antifungal Agents: The lipophilic tail could facilitate interaction with and disruption of microbial cell membranes.

-

CNS-active Agents: Increased lipophilicity can improve blood-brain barrier penetration, a desirable property for drugs targeting the central nervous system.

-

Receptor Ligands: The piperazine nitrogen atoms can act as hydrogen bond acceptors or become protonated, enabling interactions with various receptors.

The diagram below illustrates a conceptual signaling pathway that could be modulated by a piperazine-based compound acting as a ligand for a G-protein coupled receptor (GPCR), a common target for such molecules.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this chemical.

Conclusion

This compound is a simple N-alkylated piperazine derivative with well-defined chemical and physical properties. Its structure, combining a polar piperazine head with a long, nonpolar decyl tail, makes it an interesting candidate for further research, particularly in the development of new therapeutic agents. The synthetic route is straightforward, allowing for the generation of analogs for structure-activity relationship (SAR) studies. Future investigations into its biological activity are warranted to explore its full potential in medicinal chemistry and drug discovery.

References

- 1. This compound | C14H30N2 | CID 230544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 63207-03-4 [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of novel neuroprotective diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-Decylpiperazine from Piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 1-Decylpiperazine, a monosubstituted piperazine derivative, starting from the readily available precursor, piperazine. The synthesis of N-alkylpiperazines is a fundamental process in the development of numerous pharmaceuticals due to the prevalence of the piperazine moiety in biologically active molecules. This document outlines a robust and widely applicable method for the selective mono-alkylation of piperazine, focusing on the direct alkylation of a protected piperazine intermediate.

Introduction

Piperazine is a symmetrical diamine that presents a challenge in selective mono-alkylation due to the presence of two reactive secondary amine groups. Direct reaction with an alkylating agent often leads to a mixture of mono- and di-substituted products, which can be difficult to separate. To achieve high selectivity for the desired mono-alkylated product, a common and effective strategy involves the use of a protecting group to temporarily block one of the nitrogen atoms. This guide will focus on a two-step synthesis involving the N-acetylation of piperazine, followed by alkylation with a decyl halide, and subsequent deprotection to yield this compound.

Synthetic Strategy and Workflow

The chosen synthetic route involves three key stages:

-

Protection: Piperazine is first reacted with an acetylating agent to form N-acetylpiperazine. This step ensures that only one nitrogen atom is available for the subsequent alkylation reaction.

-

Alkylation: The N-acetylpiperazine is then alkylated with a suitable decyl halide (e.g., 1-bromodecane) in the presence of a base.

-

Deprotection: The final step involves the removal of the acetyl protecting group by hydrolysis to afford the desired this compound.

The overall experimental workflow is depicted in the following diagram:

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on general procedures for the N-alkylation of piperazine and have been adapted for the synthesis of this compound.

Step 1: Synthesis of N-Acetylpiperazine (Protection)

This procedure is adapted from a general method for the N-acetylation of piperazine.

Materials:

-

Anhydrous piperazine

-

Acetamide

-

Xylene

-

Iodine (catalyst)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous piperazine (1.0 mol), acetamide (1.0 mol), and xylene (250 mL).

-

Add a catalytic amount of iodine (e.g., 1.0 g).

-

Heat the mixture to a gentle reflux and maintain for 12-16 hours.

-

After cooling to room temperature, remove the xylene and any unreacted starting materials by vacuum distillation.

-

The product, N-acetylpiperazine, can be purified by vacuum distillation.

Step 2: Synthesis of N-Acetyl-N'-decylpiperazine (Alkylation)

This protocol is a general procedure for the alkylation of N-acetylpiperazine.[1]

Materials:

-

N-Acetylpiperazine

-

1-Bromodecane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dry Tetrahydrofuran (THF)

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add N-acetylpiperazine (1.0 eq) and anhydrous potassium carbonate (1.25 eq).

-

Add dry THF to create a stirrable suspension.

-

Slowly add 1-bromodecane (1.25 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-acetyl-N'-decylpiperazine. This crude product may be used directly in the next step or purified by column chromatography.

Step 3: Synthesis of this compound (Deprotection)

This is a general procedure for the hydrolysis of the acetyl group.

Materials:

-

Crude N-acetyl-N'-decylpiperazine

-

Hydrochloric acid (e.g., 6M) or Sodium Hydroxide solution

-

Diethyl ether or Dichloromethane

-

Sodium bicarbonate (saturated solution)

Procedure:

-

Dissolve the crude N-acetyl-N'-decylpiperazine in an appropriate amount of aqueous hydrochloric acid (e.g., 6M).

-

Heat the mixture to reflux for 4-8 hours to effect hydrolysis of the acetyl group.

-

Cool the reaction mixture to room temperature and basify with a strong base (e.g., 50% NaOH solution) to a pH > 12.

-

Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The final product can be purified by vacuum distillation or column chromatography.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the synthesis of this compound. Note that these are generalized conditions and may require optimization for specific laboratory settings.

| Parameter | Protection (Acetylation) | Alkylation | Deprotection (Hydrolysis) |

| Key Reagents | Piperazine, Acetamide | N-Acetylpiperazine, 1-Bromodecane | N-Acetyl-N'-decylpiperazine, HCl |

| Molar Ratio (Reactant:Reagent) | 1:1 | 1:1.25 (N-Acetylpiperazine:1-Bromodecane) | N/A |

| Base | N/A | K₂CO₃ (1.25 eq) | NaOH (to pH > 12) |

| Solvent | Xylene | Dry THF | Aqueous HCl |

| Temperature | Reflux | Reflux | Reflux |

| Reaction Time | 12-16 hours | 12-24 hours | 4-8 hours |

| Typical Yield | ~70% | High conversion | High conversion |

Alternative Synthetic Routes

While the protection-alkylation-deprotection sequence is a reliable method, other synthetic strategies can also be employed:

-

Reductive Amination: This one-pot, two-step process involves the reaction of piperazine with decanal to form an iminium ion intermediate, which is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB).[2] This method is advantageous as it can prevent the formation of quaternary ammonium salts.[2]

-

Direct Alkylation with Excess Piperazine: Using a large excess of piperazine relative to the alkylating agent can statistically favor mono-alkylation.[2] However, this approach requires an efficient separation of the product from the unreacted piperazine.

Conclusion

The synthesis of this compound can be effectively achieved through a well-established three-step process involving the protection of piperazine, subsequent N-alkylation, and final deprotection. This method offers high selectivity for the desired mono-substituted product, minimizing the formation of di-alkylated byproducts. The provided protocols and reaction parameters serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development, enabling the efficient synthesis of this and related N-alkylpiperazine derivatives.

References

Solubility of 1-Decylpiperazine in Organic Solvents: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Decylpiperazine in organic solvents. Due to the absence of specific quantitative data in publicly available literature, this document focuses on an inferred solubility profile based on the molecule's chemical structure and the principle of "like dissolves like." Furthermore, it offers a detailed, generalized experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data for their specific applications.

Introduction to this compound and its Structural Characteristics

This compound is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The structure of this compound is characterized by two key features that dictate its solubility:

-

The Piperazine Ring: This portion of the molecule is polar due to the presence of two nitrogen atoms, which can act as hydrogen bond acceptors. The parent compound, piperazine, is freely soluble in water and also soluble in polar organic solvents like ethanol and methanol, but poorly soluble in non-polar solvents like diethyl ether.[1][2][3]

-

The Decyl Chain: This is a long, non-polar (lipophilic) alkyl chain consisting of ten carbon atoms. This part of the molecule contributes to its affinity for non-polar environments through van der Waals interactions.

The presence of both a distinct polar head (the piperazine ring) and a long non-polar tail (the decyl group) gives this compound amphiphilic characteristics. Its overall solubility in a given solvent will be determined by the balance of these two features.

Inferred Solubility Profile of this compound

Based on the "like dissolves like" principle, which states that substances with similar chemical characteristics are more likely to dissolve in each other, an inferred solubility profile for this compound can be constructed.[4][5] The long non-polar decyl chain is expected to dominate the solubility behavior, making it more soluble in non-polar and moderately polar solvents compared to the parent piperazine.

Below is a table summarizing the expected qualitative solubility of this compound in a range of common organic solvents.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Cyclohexane | High / Miscible | The long non-polar decyl chain will have strong favorable interactions with non-polar solvents. |

| Weakly Polar | Diethyl Ether, Ethyl Acetate | Moderate to High | These solvents have a non-polar character that can accommodate the decyl chain, while the ether or ester group can interact weakly with the piperazine ring. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | These solvents can solvate the polar piperazine ring, but the long non-polar tail may limit miscibility. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The polar hydroxyl group can interact with the piperazine ring, but the overall polarity of these solvents is less favorable for the long decyl chain compared to non-polar solvents. |

| Highly Polar | Water | Very Low / Insoluble | The large, non-polar decyl group is expected to make the molecule largely insoluble in water, despite the polarity of the piperazine ring. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique.[6][7][8] The following protocol provides a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid or liquid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Glass vials with polytetrafluoroethylene (PTFE)-lined screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC) with FID detector, or a calibrated UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. An excess is confirmed by the presence of undissolved solute at the end of the experiment.

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 72 hours. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and let it stand at the same constant temperature to allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vial at the experimental temperature or filter an aliquot of the supernatant using a syringe filter chemically compatible with the solvent. This step must be performed carefully to avoid any temperature changes that could affect the solubility.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a precise aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC).

-

Determine the concentration of this compound in the diluted sample by comparing the instrument response to a calibration curve prepared with known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualizations

The following diagrams illustrate the theoretical and practical aspects of determining the solubility of this compound.

Caption: Logical relationship of "like dissolves like" for this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

References

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solubility – Introductory Chemistry [uen.pressbooks.pub]

- 5. fiveable.me [fiveable.me]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

1-Decylpiperazine: Unraveling the Mechanism of Action in Biological Systems

Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the specific mechanism of action, biological targets, and associated signaling pathways of 1-Decylpiperazine remains largely uncharacterized. This document aims to provide a foundational understanding based on the known pharmacology of the broader piperazine class of compounds, while highlighting the current knowledge gap concerning the specific effects of the 1-decyl substitution.

The piperazine moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The parent compound, piperazine, is primarily known for its anthelmintic properties. Its mechanism of action involves agonizing the gamma-aminobutyric acid (GABA) receptors of nematodes, leading to hyperpolarization of their muscle cells and subsequent flaccid paralysis. This allows for the expulsion of the parasites from the host's gastrointestinal tract.

However, the addition of various substituents to the piperazine ring can dramatically alter its biological activity, leading to compounds with effects on the central nervous system, cardiovascular system, and more.

Potential Biological Activities of N-Alkylpiperazine Derivatives

Research into N-alkylpiperazine derivatives has explored a variety of therapeutic areas. Structure-activity relationship studies suggest that the nature of the alkyl or aryl substituent on the nitrogen atom is a key determinant of the compound's pharmacological profile. For instance, different substitutions can confer activity as:

-

Analgesics: Certain N-substituted piperazines have demonstrated pain-relieving properties.

-

Antimycobacterials: The piperazine scaffold has been investigated for its potential in developing new treatments for tuberculosis and other mycobacterial infections.

-

Antioxidants: Some piperazine derivatives have been shown to possess antioxidant capabilities, which could be relevant in conditions associated with oxidative stress.

-

Anticancer Agents: The piperazine ring is a feature of several approved and investigational anticancer drugs, where it can contribute to interactions with various biological targets.

A notable, albeit dated, patent from 1958 suggests that for anthelmintic piperazines, an alkyl chain length of 10 to 12 carbons represents an optimal length for this activity. This observation is relevant to this compound, which possesses a 10-carbon alkyl chain. However, without specific experimental data for this compound, its anthelmintic potential and the precise mechanism remain speculative.

The Uncharted Territory of this compound

The core challenge in providing a detailed technical guide on this compound is the absence of published research specifically investigating its biological effects. Key missing information includes:

-

Molecular Targets: The specific proteins, receptors, or enzymes that this compound interacts with are unknown.

-

Signaling Pathways: There is no data on which intracellular signaling cascades, if any, are modulated by this compound.

-

Quantitative Data: Without experimental studies, there are no IC50, EC50, or other quantitative measures of its activity to present in a tabular format.

-

Experimental Protocols: No published studies mean there are no established methodologies for assessing the biological activity of this compound.

Hypothetical Experimental Workflow

To elucidate the mechanism of action of this compound, a systematic experimental approach would be necessary. A hypothetical workflow for such an investigation is outlined below.

Caption: A generalized workflow for characterizing the biological activity of a novel compound like this compound.

Future Directions

To address the current knowledge gap, future research on this compound should focus on broad-spectrum screening to identify its biological targets. Techniques such as affinity chromatography, yeast two-hybrid screening, and computational target prediction could provide initial leads. Following target identification, detailed in vitro and in vivo studies would be necessary to validate these findings and elucidate the downstream signaling pathways.

The Uncharted Therapeutic Potential of N-decylpiperazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous drugs with a wide array of biological activities. While extensive research has focused on N-aryl and N-benzyl substituted piperazines, the therapeutic potential of N-alkylpiperazine derivatives, particularly those with long alkyl chains like the N-decyl group, remains a largely unexplored frontier. This technical guide synthesizes the available, albeit limited, scientific information on the biological activities of N-decylpiperazine derivatives and their long-chain N-alkyl counterparts, providing a comprehensive resource for researchers and drug development professionals. The lipophilic nature of the decyl chain is hypothesized to enhance membrane permeability and interaction with hydrophobic targets, potentially leading to novel pharmacological profiles.

Antimicrobial and Antifungal Activity: A Primary Focus

The most consistently reported biological activity for N-alkylpiperazine derivatives is their antimicrobial and antifungal action. The presence of the lipophilic alkyl chain is believed to facilitate the disruption of microbial cell membranes, leading to cell death.

Quantitative Data on Antimicrobial Activity

While specific data for N-decylpiperazine derivatives is scarce in the readily available literature, studies on various N-alkyl and N-aryl piperazine derivatives provide valuable insights into their potential efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Piperazine Derivatives against Bacterial Strains

| Compound | N-Substituent | Staphylococcus aureus (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Escherichia coli (µg/mL) | Reference |

| Series 1 | Various N-alkyl and N-aryl | Significant activity reported | Significant activity reported | Significant activity reported | [1] |

Note: Specific MIC values for N-decyl derivatives were not explicitly detailed in the cited general study.

Table 2: Antifungal Activity of Piperazine Derivatives

| Compound | N-Substituent | Aspergillus fumigatus | Aspergillus flavus | Aspergillus niger | Reference |

| Series 1 | Various N-alkyl and N-aryl | Less active | Less active | Less active | [1] |

Note: The study indicated that while antibacterial activity was significant, antifungal activity was less pronounced for the tested series of N-alkyl and N-aryl piperazine derivatives.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

A standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of novel compounds is crucial for assessing their antimicrobial potential.

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antitumor Activity: An Emerging Area of Investigation

The cytotoxic effects of piperazine derivatives against various cancer cell lines are a growing area of research. The structural versatility of the piperazine ring allows for the design of compounds that can interact with various molecular targets implicated in cancer pathogenesis.[2] While specific studies on N-decylpiperazine derivatives are limited, research on arylpiperazine derivatives has shown promising anti-proliferative activity.[2]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow of the MTT assay for determining cytotoxicity.

Neuroprotective Effects: A Potential Therapeutic Avenue

Piperazine derivatives have been investigated for their neuroprotective properties, with some compounds showing promise in models of neurodegenerative diseases.[3][4] The mechanism of action is often linked to the modulation of neurotransmitter systems or the inhibition of enzymes involved in neuroinflammation and oxidative stress.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for N-decylpiperazine derivatives, related compounds have been shown to interact with key pathways in neuroprotection.

Hypothesized Neuroprotective Signaling Pathway

Caption: Hypothesized signaling pathways for neuroprotection.

Conclusion and Future Directions

The exploration of N-decylpiperazine derivatives presents a compelling opportunity for the discovery of novel therapeutic agents. The existing literature on long-chain N-alkylpiperazines strongly suggests that these compounds are likely to possess significant antimicrobial and antifungal properties. Furthermore, the potential for antitumor and neuroprotective activities warrants dedicated investigation.

Future research should focus on the systematic synthesis and biological evaluation of a library of N-decylpiperazine derivatives with varied substitutions on the second nitrogen atom. In-depth studies are required to elucidate their mechanisms of action, identify specific molecular targets, and understand their structure-activity relationships. Such efforts will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Decylpiperazine: Commercial Availability, Synthesis, and Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Decylpiperazine (CAS No. 63207-03-4) is a monosubstituted piperazine derivative that holds potential as a building block in medicinal chemistry and drug discovery. The piperazine moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and engage with a variety of biological targets.[1][2][3][4][5] This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed, adaptable synthesis protocol, and a discussion of its potential applications in research and development. While specific biological data for this compound is not extensively documented in publicly available literature, this guide offers a framework for its synthesis and subsequent investigation.

Introduction to Piperazine Derivatives in Drug Discovery

The piperazine ring is a versatile scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents targeting central nervous system disorders, infectious diseases, and more.[1][2][3][4][5] The two nitrogen atoms in the piperazine ring allow for modifications that can fine-tune a compound's pharmacological and pharmacokinetic profile. The N-alkylation of the piperazine ring, as seen in this compound, can significantly influence the lipophilicity and, consequently, the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.

Commercial Availability of this compound

This compound is available from a number of chemical suppliers, primarily for research and development purposes. The purity of commercially available this compound is typically high, often exceeding 95-98%. It is generally supplied as a neat liquid. The following table summarizes the availability of this compound from various suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Aladdin | D696560 | ≥98% | 25 g | ~$1,400 |

| ≥98% | 5 g | ~$400 | ||

| ≥98% | 1 g | ~$120 | ||

| BLD Pharmatech | BD108436 | 97% | 25 g | ~$750 |

| 97% | 5 g | ~$210 | ||

| 97% | 1 g | ~$60 | ||

| Chem-Impex International | 24068 | >95% | 25 g | ~$950 |

| >95% | 5 g | ~$280 | ||

| >95% | 1 g | ~$80 | ||

| Key Organics | SPB-00192 | 95% | 1 g | Contact for pricing |

| VWR (Avantor) | 89198-526 | - | 5 g | ~$350 |

Note: Prices are approximate and were retrieved in late 2025. Please consult the supplier's website for current pricing and availability. Purity levels are as stated by the supplier.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound via Reductive Amination

Materials:

-

Piperazine (anhydrous)

-

Decanal

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve piperazine (1.0 equivalent) in anhydrous dichloromethane (DCM). To this solution, add decanal (1.0 to 1.2 equivalents) and a catalytic amount of glacial acetic acid (0.1 equivalents).

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of DCM and methanol, to afford the pure product.

Logical Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Potential Research Applications and Experimental Workflows

Given the lack of specific biological data for this compound, its potential applications can be inferred from the broader class of piperazine derivatives. These compounds are known to interact with a variety of biological targets, and this compound could serve as a starting point for the development of novel therapeutic agents. A logical first step for a researcher would be to subject the compound to a battery of in vitro screening assays to identify potential biological activities.

Hypothetical Screening Cascade for this compound

Caption: A proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a commercially available monosubstituted piperazine that can be synthesized through straightforward and adaptable chemical methods. While its specific biological activities are yet to be thoroughly investigated, the well-established importance of the piperazine scaffold in drug discovery suggests that this compound could be a valuable tool for researchers and drug development professionals. The information and protocols provided in this guide are intended to facilitate the acquisition and initial investigation of this compound, potentially leading to the discovery of novel therapeutic agents.

References

Spectroscopic Profile of 1-Decylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data of 1-Decylpiperazine

The following tables summarize the predicted quantitative spectroscopic data for this compound (Molecular Formula: C₁₄H₃₀N₂, Molecular Weight: 226.4 g/mol ).

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.85 | t | 4H | Piperazine ring protons (N-CH₂) adjacent to the decyl group |

| ~ 2.45 | t | 4H | Piperazine ring protons (N-CH₂) distal to the decyl group |

| ~ 2.30 | t | 2H | Methylene protons (α to piperazine nitrogen) of the decyl chain |

| ~ 1.45 | m | 2H | Methylene protons (β to piperazine nitrogen) of the decyl chain |

| ~ 1.25 | m | 14H | Methylene protons of the decyl chain |

| ~ 0.88 | t | 3H | Methyl protons of the decyl chain |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 59.0 | Methylene carbons (α to piperazine nitrogen) of the decyl chain |

| ~ 55.0 | Piperazine ring carbons adjacent to the decyl group |

| ~ 46.0 | Piperazine ring carbons distal to the decyl group |

| ~ 32.0 | Methylene carbons of the decyl chain |

| ~ 29.5 | Methylene carbons of the decyl chain |

| ~ 29.3 | Methylene carbons of the decyl chain |

| ~ 27.5 | Methylene carbons of the decyl chain |

| ~ 22.7 | Methylene carbon of the decyl chain |

| ~ 14.1 | Methyl carbon of the decyl chain |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3200 | Weak-Medium, Broad | N-H Stretch (secondary amine) |

| 2950 - 2850 | Strong | C-H Stretch (aliphatic) |

| 1470 - 1450 | Medium | C-H Bend (methylene) |

| 1380 - 1370 | Medium | C-H Bend (methyl) |

| 1200 - 1000 | Medium-Strong | C-N Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 226 | Moderate | [M]⁺ (Molecular Ion) |

| 113 | High | [M - C₈H₁₇]⁺ (cleavage of the decyl chain) |

| 99 | High | [C₆H₁₃N₂]⁺ (piperazine ring with ethyl fragment) |

| 85 | High | [C₅H₁₁N₂]⁺ (piperazine ring with methyl fragment) |

| 56 | High | [C₃H₆N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for N-alkylpiperazine derivatives. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of neat this compound liquid directly onto the ATR crystal.

Data Acquisition:

-

Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation (for GC-MS with Electron Ionization):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

Data Acquisition (GC-MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

GC Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Mass Range: m/z 40-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic molecule like this compound.

An In-depth Technical Guide to the Safety and Handling of 1-Decylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Decylpiperazine, a chemical compound utilized in various research and development applications. The following sections detail its chemical and physical properties, associated hazards, and recommended safety precautions to ensure its proper and safe use in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for making informed decisions regarding its handling and storage.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₃₀N₂ | PubChem[1] |

| Molecular Weight | 226.40 g/mol | PubChem[1] |

| CAS Number | 63207-03-4 | PubChem[1] |

| Boiling Point | 96 °C | ChemicalBook[2] |

| Density (Predicted) | 0.860 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 9.26 ± 0.10 | ChemicalBook[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its classification and associated hazard statements is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | PubChem[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | PubChem[1] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation | PubChem[1] |

Pictogram:

-

Warning [1]

Hazard Codes:

-

Xi (Irritant)[2]

Experimental Protocols for Hazard Determination

While specific experimental reports for this compound are not publicly available, the hazard classifications are typically determined through standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The principles of the most relevant tests for the observed hazards are outlined below.

3.1. OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.

-

Principle: A single dose of the test substance is applied to the skin of a laboratory animal, typically an albino rabbit. The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application. The severity of the skin reactions is scored, and the reversibility of the effects is evaluated over a period of up to 14 days.

-

Methodology Outline:

-

A small area of the animal's fur is clipped.

-

The test substance is applied to a small patch of skin and covered with a gauze patch.

-

The patch is left in place for a specified duration, typically 4 hours.

-

After removal of the patch, the skin is observed and scored for irritation at defined time points.

-

3.2. OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline provides a method for determining the potential of a substance to produce irritation or damage to the eye.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, usually an albino rabbit. The other eye remains untreated and serves as a control. The eyes are examined at specific intervals (1, 24, 48, and 72 hours) for signs of corneal opacity, iritis, and conjunctival redness and swelling.

-

Methodology Outline:

-

The test substance is carefully instilled into the lower eyelid of one eye.

-

The eye is observed for any immediate signs of distress.

-

At prescribed time points, the cornea, iris, and conjunctiva are examined and scored according to a standardized system.

-

The reversibility of any observed effects is monitored for up to 21 days.

-

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize the risk of exposure and ensure the safety of laboratory personnel.

4.1. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: In case of insufficient ventilation or the potential for aerosol generation, a NIOSH-approved respirator should be used.

4.2. Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.

-

An eyewash station and a safety shower should be readily accessible in the work area.

4.3. Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.[3]

4.4. Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and acids.

-

Store in a tightly sealed container.[3]

First-Aid Measures

In the event of exposure, immediate medical attention is necessary.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Procedures

6.1. Spill Response

-

Minor Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Clean the spill area with soap and water.

-

Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the spilled material and place it in a sealed container for disposal.

6.2. Waste Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter the environment.

Workflow for Safe Handling of this compound

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

Caption: Workflow for the safe handling of this compound.

References

Initial Investigations into 1-Decylpiperazine Pharmacology: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the potential pharmacology of 1-Decylpiperazine. It is important to note that, to date, there is a significant lack of direct experimental data specifically for this compound in publicly available scientific literature. Therefore, the information presented herein is largely based on extrapolation from the known pharmacological properties of the broader classes of piperazine and diketopiperazine derivatives and established structure-activity relationships (SAR). The proposed activities and mechanisms should be considered hypothetical and require experimental validation.

Introduction to this compound and the Piperazine Scaffold

This compound is a chemical compound featuring a piperazine ring N-substituted with a ten-carbon alkyl chain (decyl group). The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions and is a well-established "privileged scaffold" in medicinal chemistry.[1] This means that the piperazine core is a recurring motif in a multitude of clinically used drugs and biologically active compounds, demonstrating its ability to interact with a wide array of biological targets.

The pharmacological profile of piperazine derivatives is heavily influenced by the nature of the substituents on one or both of its nitrogen atoms.[1] These modifications can dramatically alter a compound's affinity for various receptors, enzymes, and ion channels, as well as its pharmacokinetic properties. The long, lipophilic decyl chain of this compound is expected to significantly influence its interaction with biological membranes and its overall pharmacological behavior.

Hypothetical Pharmacological Profile of this compound

Based on the known activities of structurally related N-alkylpiperazines and the physicochemical properties conferred by the decyl group, we can hypothesize several potential areas of pharmacological activity for this compound.

Potential Antimicrobial Activity

Numerous N-substituted piperazine derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[2][3] The lipophilicity of the N-substituent is often a critical factor in the antimicrobial potency of these compounds. Increased lipophilicity can enhance the compound's ability to penetrate the lipid-rich cell membranes of microorganisms.

The long decyl chain of this compound would confer a high degree of lipophilicity, suggesting a potential for strong interactions with and disruption of microbial cell membranes. This could lead to a detergent-like mechanism of action, causing membrane fluidization, leakage of intracellular contents, and ultimately, cell death.

Hypothesized Mechanism of Antimicrobial Action:

Caption: Hypothetical mechanism of antimicrobial action for this compound.

Potential Cytotoxic and Anticancer Activity

The piperazine scaffold is present in several anticancer agents. The cytotoxicity of piperazine derivatives is often linked to their ability to induce apoptosis or disrupt cell signaling pathways. The lipophilicity of these compounds can play a role in their cellular uptake and interaction with intracellular targets. Given its high lipophilicity, this compound may exhibit cytotoxic effects, particularly against cancer cell lines with high lipid content in their membranes.

Potential Central Nervous System (CNS) Activity

Piperazine derivatives are well-known for their diverse effects on the central nervous system, acting on a variety of neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors. The specific receptor subtype affinity is highly dependent on the N-substituent. While many known CNS-active piperazines possess aromatic or complex N-substituents to achieve specific receptor interactions, the long alkyl chain of this compound might lead to less specific interactions with CNS targets. However, its ability to cross the blood-brain barrier, potentially enhanced by its lipophilicity, cannot be ruled out. Any CNS effects would likely be mediated by interactions with the lipid environment of neuronal membranes, potentially modulating the function of embedded receptors and ion channels.

Quantitative Data from Related N-Substituted Piperazine Derivatives

To provide a quantitative context for the potential activities of this compound, the following table summarizes the biological activities of various N-substituted piperazine derivatives. It is important to reiterate that these data are for structurally related compounds and not for this compound itself.

| Compound Class | N-Substituent | Biological Activity | Potency (IC₅₀/MIC) | Reference |

| N-Arylpiperazines | 4-Fluorophenyl | Antimycobacterial | MIC = 17.62 µM (against M. tuberculosis) | [4] |

| N-Alkylpiperazines | Propyl (as part of a larger molecule) | CXCR4 Antagonist | IC₅₀ = 17 nM | [5] |

| N-Arylpiperazines | 2-Methylphenyl | Cytotoxicity (LNCaP cells) | IC₅₀ < 5 µM | [6] |

| N-Arylalkylpiperazines | 2-Naphthylmethyl | Sigma Receptor Ligand | Kᵢ = 29 nM | [7] |

Experimental Protocols for Pharmacological Investigation

The following are detailed, generic experimental protocols that could be employed for the initial pharmacological characterization of this compound.

Antimicrobial Susceptibility Testing

This protocol is designed to determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacteria and fungi.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

-

Preparation of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

-

Microplate Preparation: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe-only) and negative (medium-only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on a human cancer cell line.

Methodology:

-

Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (serially diluted) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Receptor Binding Assay (Generic GPCR)

This protocol is a generic method to screen for potential interaction of this compound with a G-protein coupled receptor (GPCR).

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from a cell line recombinantly expressing the target GPCR.

-

Binding Reaction: In a reaction tube, combine the membrane preparation, a known concentration of a specific radiolabeled ligand for the target receptor, and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filter to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the ability of this compound to displace the radioligand. Calculate the IC₅₀ and subsequently the inhibition constant (Kᵢ) to quantify its binding affinity for the receptor.

Conclusion and Future Directions

While direct pharmacological data for this compound is currently unavailable, the extensive research on the piperazine scaffold allows for the formulation of several credible hypotheses regarding its potential biological activities. The prominent decyl group suggests that its primary interactions may be with lipid membranes, leading to potential antimicrobial and cytotoxic effects. Its potential for CNS activity, while less certain, should not be disregarded.

The experimental protocols outlined in this guide provide a clear roadmap for the initial in vitro characterization of this compound. Future research should focus on synthesizing and testing this compound in these and other relevant assays to validate the hypotheses presented and to fully elucidate its pharmacological profile. Such studies will be crucial in determining whether this compound or its derivatives hold promise for further development as therapeutic agents.

References

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Experimental Protocol for 1-Decylpiperazine in Cell Culture: A General Framework

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific experimental data, including mechanism of action, signaling pathway effects, or established protocols for the use of 1-Decylpiperazine in cell culture, is publicly available in the searched scientific literature. The following application notes and protocols are therefore provided as a general framework based on the common practices for evaluating novel compounds with potential biological activity in a cell culture setting. The proposed methodologies are extrapolated from research on other piperazine derivatives and general cytotoxicity testing. Researchers must optimize these protocols for their specific cell lines and experimental goals.

Introduction

Piperazine and its derivatives are a broad class of chemical compounds with diverse and significant biological activities.[1] Depending on their structural modifications, piperazine-containing molecules have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.[1] The N-alkylation of the piperazine ring, as seen in this compound, can significantly influence the compound's lipophilicity and, consequently, its interaction with cellular membranes and intracellular targets.

This document outlines a generalized experimental approach for the initial in vitro characterization of this compound. The provided protocols will guide researchers in preparing the compound for cell-based assays, determining its cytotoxic effects, and suggesting potential avenues for mechanistic studies.

Data Presentation